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molecular formula C14H11ClFNO3 B3359226 1H-Isoindole-1,3(2H)-dione, 2-(4-chloro-2-fluoro-5-hydroxyphenyl)-4,5,6,7-tetrahydro- CAS No. 84478-41-1

1H-Isoindole-1,3(2H)-dione, 2-(4-chloro-2-fluoro-5-hydroxyphenyl)-4,5,6,7-tetrahydro-

Cat. No. B3359226
M. Wt: 295.69 g/mol
InChI Key: CGWJDVCUCCBSNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05424277

Procedure details

Potassium carbonate (4.6 g, 33.3 mmol) was added to a solution of N-(2-fluoro-4-chloro-5-methoxycarbonyloxyphenyl)-3,4,5,6-tetrahydrophthalimide (11.8 g, 33.4 mmol) obtained as described above in methanol (100 ml), followed by stirring for 5 hours under refluxing. After completion of the reaction, the mixture was poured into 1N hydrochloric acid (200 ml), and the mixture was extracted with ethyl acetate (100 ml×3 times). The organic layer was washed with water, dried, and the solvent was distilled off under reduced pressure to obtain a crude product (9.4 g). The product was recrystallized from ether/hexane to obtain N-(2-fluoro-4-chloro-5-hydroxypheyl)-3,4,5,6-tetrahydrophthalimide as a white solid (6.7 g, 22.7 mmol, 67.8.% yield).
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
N-(2-fluoro-4-chloro-5-methoxycarbonyloxyphenyl)-3,4,5,6-tetrahydrophthalimide
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[F:7][C:8]1[CH:13]=[C:12]([Cl:14])[C:11]([O:15]C(OC)=O)=[CH:10][C:9]=1[N:20]1[C:24](=[O:25])[C:23]2[CH2:26][CH2:27][CH2:28][CH2:29][C:22]=2[C:21]1=[O:30].Cl>CO>[F:7][C:8]1[CH:13]=[C:12]([Cl:14])[C:11]([OH:15])=[CH:10][C:9]=1[N:20]1[C:24](=[O:25])[C:23]2[CH2:26][CH2:27][CH2:28][CH2:29][C:22]=2[C:21]1=[O:30] |f:0.1.2|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
N-(2-fluoro-4-chloro-5-methoxycarbonyloxyphenyl)-3,4,5,6-tetrahydrophthalimide
Quantity
11.8 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)Cl)OC(=O)OC)N1C(C2=C(C1=O)CCCC2)=O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
TEMPERATURE
Type
TEMPERATURE
Details
under refluxing
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (100 ml×3 times)
WASH
Type
WASH
Details
The organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a crude product (9.4 g)
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from ether/hexane
CUSTOM
Type
CUSTOM
Details
to obtain

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)Cl)O)N1C(C2=C(C1=O)CCCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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